molecular formula C23H24N2O4S B6563263 N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2,4,5-trimethylbenzene-1-sulfonamide CAS No. 946369-53-5

N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2,4,5-trimethylbenzene-1-sulfonamide

Cat. No.: B6563263
CAS No.: 946369-53-5
M. Wt: 424.5 g/mol
InChI Key: ULKRNZCSPOJREX-UHFFFAOYSA-N
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Description

N-[1-(Furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2,4,5-trimethylbenzene-1-sulfonamide is a complex organic compound with diverse applications in various scientific fields. Its unique structure, combining a furan ring, a tetrahydroquinoline moiety, and a sulfonamide group, makes it a subject of interest in both research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of this compound typically involves multi-step processes. A common route may start with the synthesis of 1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinoline through a condensation reaction between furfural and tetrahydroquinoline under acidic conditions. This intermediate is then coupled with 2,4,5-trimethylbenzenesulfonyl chloride in the presence of a base such as triethylamine to yield the final product.

Industrial Production Methods: : Industrial production methods may scale up the laboratory synthesis, optimizing reaction conditions for higher yields and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to increase efficiency.

Chemical Reactions Analysis

Types of Reactions: : This compound can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Can be achieved using reagents like potassium permanganate or hydrogen peroxide.

  • Reduction: : Commonly performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

  • Substitution: : Nucleophilic substitution reactions may use reagents like alkyl halides or acyl chlorides.

Major Products Formed: : The major products depend on the type of reaction. Oxidation may yield furan derivatives, while reduction could produce tetrahydroquinoline derivatives. Substitution reactions often result in the formation of new sulfonamide derivatives.

Scientific Research Applications

N-[1-(Furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2,4,5-trimethylbenzene-1-sulfonamide has a wide range of scientific research applications:

  • Chemistry: : Used as a building block for synthesizing more complex molecules.

  • Biology: : Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.

  • Medicine: : Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

  • Industry: : Utilized in the synthesis of dyes, pharmaceuticals, and agrochemicals.

Mechanism of Action

The compound’s mechanism of action often involves interactions with specific molecular targets such as enzymes or receptors. It may bind to active sites, inhibiting enzyme activity or modulating receptor function. These interactions can trigger various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Comparing N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2,4,5-trimethylbenzene-1-sulfonamide with similar compounds reveals its unique properties:

  • Structural Uniqueness: : The combination of a furan ring, a tetrahydroquinoline moiety, and a sulfonamide group is relatively rare.

  • Similar Compounds: : Compounds like sulfonamide derivatives (e.g., sulfamethoxazole) and tetrahydroquinoline derivatives (e.g., galanthamine) share some structural features but differ significantly in their chemical behavior and applications.

This detailed breakdown should give you a comprehensive understanding of this compound. What's next on your quest for knowledge?

Properties

IUPAC Name

N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]-2,4,5-trimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O4S/c1-15-12-17(3)22(13-16(15)2)30(27,28)24-19-9-8-18-6-4-10-25(20(18)14-19)23(26)21-7-5-11-29-21/h5,7-9,11-14,24H,4,6,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULKRNZCSPOJREX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)S(=O)(=O)NC2=CC3=C(CCCN3C(=O)C4=CC=CO4)C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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